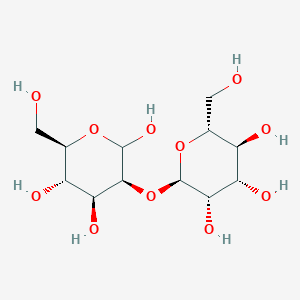

2-O-alpha-D-Mannopyranosyl-D-mannopyranose

Description

Contextual Significance of Alpha-1,2-Mannosidic Linkages in Complex Carbohydrates

The alpha-1,2-mannosidic linkage is a prevalent structural feature in the N-linked glycans of glycoproteins, which are integral to a host of cellular functions. researchgate.net These linkages are crucial for the proper folding and quality control of proteins in the endoplasmic reticulum. nih.gov The trimming of mannose residues by specific enzymes, known as alpha-1,2-mannosidases, is a critical step in the maturation of N-glycans from high-mannose to complex or hybrid types. researchgate.netnih.gov This enzymatic processing is essential for ensuring that only correctly folded glycoproteins are transported to their final destinations within the cell. nih.gov

Furthermore, alpha-1,2-linked mannose structures on the surface of pathogens, such as the fungus Candida albicans, serve as important recognition elements for the host's innate immune system. rsc.orgnih.gov Specifically, these motifs are recognized by C-type lectins, a class of pattern recognition receptors on immune cells, initiating an immune response. rsc.org

Position of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose within the Disaccharide Landscape

Within the vast landscape of disaccharides, this compound is classified as a homodisaccharide, as it is composed of two identical monosaccharide units (mannose). It is an isomer of other mannobiose disaccharides, such as those with α-1,3, α-1,4, or α-1,6 linkages, each possessing unique structural and biological properties. The seemingly subtle difference in the linkage position has profound implications for the molecule's three-dimensional structure and its ability to be recognized by enzymes and other proteins. For instance, the specificity of α-mannosidases is highly dependent on the linkage type, with certain enzymes exclusively cleaving α-1,2 linkages. nih.gov

Historical Trajectories and Current Frontiers in this compound Research

Historically, the study of this compound has been intertwined with the broader investigation of mannan (B1593421) structures in yeast and fungi. Early research focused on the isolation and characterization of these complex polysaccharides. The development of chemical and enzymatic synthesis methods has been a significant area of research, driven by the need for pure standards for biological studies and for the construction of more complex glycans. researchgate.netmdpi.comscispace.com The chemical synthesis of α-1,2-mannobiose has been described as challenging, often requiring complex protecting group strategies to achieve the desired stereoselectivity. rsc.org

Current research frontiers are largely focused on the immunological role of this disaccharide. The recognition of α-1,2-mannobiose motifs by C-type lectins like Dectin-2, MBL (mannose-binding lectin), langerin, and DC-SIGN is a key area of investigation in understanding host-pathogen interactions. rsc.org This has spurred interest in the synthesis of multivalent presentations of α-1,2-mannobiose to mimic their arrangement on pathogen surfaces and to study their binding avidly to immune receptors. rsc.org Furthermore, the role of this disaccharide as an antigenic determinant in the cell wall of pathogens like Candida albicans continues to be an active area of research, with implications for the development of diagnostics and antifungal therapies. nih.govresearchgate.netresearchgate.net

| Research Area | Key Finding | Reference |

|---|---|---|

| Immunology | Serves as a recognition element for C-type lectins involved in the innate immune response. | rsc.org |

| Pathogen Biology | A component of the O-linked and N-linked mannans in the cell wall of Candida albicans, contributing to cell wall integrity and immune recognition. | nih.govresearchgate.net |

| Enzymology | Specifically cleaved by Class I alpha-1,2-mannosidases, a crucial step in N-glycan processing and endoplasmic reticulum quality control. | researchgate.netnih.gov |

| Chemical Synthesis | Stereoselective synthesis is challenging, with various methods developed to control the formation of the α-1,2-glycosidic linkage. | rsc.orgresearchgate.netmdpi.com |

| Structural Biology | The α-1,2 linkage dictates a specific three-dimensional conformation that is key to its recognition by proteins. | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPGCMGAMJNRG-VXSGSMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455214 | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15548-39-7 | |

| Record name | 2-O-α-D-Mannopyranosyl-D-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2alpha-Mannobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2.ALPHA.-MANNOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS99DM8F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Conformational Dynamics of 2 O Alpha D Mannopyranosyl D Mannopyranose

Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of oligosaccharides in solution, providing insights that are complementary to solid-state and computational methods. bohrium.com

Saturation Transfer Difference (STD) NMR and Transfer Nuclear Overhauser Effect (TR-NOE) spectroscopy are ligand-based NMR techniques instrumental in studying the transient interactions between small molecules like 2-O-alpha-D-Mannopyranosyl-D-mannopyranose and their large receptor proteins. researchgate.net The STD NMR experiment identifies which protons of the ligand are in close proximity to the protein in the bound state. glycopedia.eu This is achieved by selectively saturating a broad region of the protein's proton signals; this saturation is then transferred via spin diffusion to the bound ligand. glycopedia.euichorlifesciences.com When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a spectrum with on-resonance protein saturation from one without (off-resonance), a difference spectrum is generated that shows only the signals of the binding ligand. The intensity of these signals directly correlates with the proximity of each ligand proton to the protein surface. glycopedia.euichorlifesciences.com

This technique has been effectively used to map the binding epitope of mannose-containing oligosaccharides to various receptors. For instance, studies on a derivative, Man-α(1,2)-Man-α-O(CH₂)NH₂, binding to the anti-HIV-1 antibody 2G12, used STD NMR to determine the relative saturation of each proton, thereby identifying the specific parts of the molecule making the closest contacts with the antibody. glycopedia.eu In this specific interaction, the protons of one mannose residue showed significantly higher saturation, indicating it as the primary binding determinant. glycopedia.eu

| Proton Assignment | Relative STD Percentage (%) | Inferred Proximity to Protein |

|---|---|---|

| H4A | 100 | Closest Contact (Reference) |

| H3A | 95 | Very Close Contact |

| H5A | 90 | Very Close Contact |

| H2A | 85 | Close Contact |

| H1B | 60 | Moderate Contact |

| H2B | 55 | Moderate Contact |

The data in the table is based on findings for a Man-α(1,2)-Man derivative, where residue 'A' makes the main contacts. The proton H4A is arbitrarily assigned 100% as it receives the highest saturation. glycopedia.eu

Karplus-type equations are employed to relate the measured J-coupling constants (e.g., ³J(H,H) and ³J(C,H)) to the dihedral angles, providing quantitative conformational information. nih.gov The conformation of the individual mannopyranose rings, typically a stable ⁴C₁ chair form, is confirmed by analyzing the intra-residue proton-proton coupling constants. smolecule.com Studies have shown that for α(1→2) linkages, the conformational space is well-defined, though local dynamics, particularly at the Ψ torsion angle, can occur. nih.gov

| NMR Parameter | Structural Information Derived | Typical Application |

|---|---|---|

| NOE (Nuclear Overhauser Effect) | Inter-proton distances (through-space) | Determination of protons close to each other across the glycosidic bond. |

| ³J(H,H) Coupling Constants | H-C-C-H torsion angles | Defining pyranose ring pucker and exocyclic group orientation. |

| ³J(C,H) Coupling Constants | C-O-C-H and H-C-C-O torsion angles | Refining the glycosidic torsion angles (Φ and Ψ). nih.gov |

Non-covalent interactions, particularly intramolecular hydrogen bonds, can play a significant role in stabilizing specific conformations of oligosaccharides in solution. A hydrogen bond can form between a hydroxyl group of one mannose residue and an oxygen atom of the adjacent residue, restricting the flexibility around the glycosidic linkage.

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational methods are essential for interpreting experimental NMR data and for exploring the conformational energy landscape of disaccharides. Molecular Dynamics (MD) and Monte Carlo (MC) simulations provide an atomistic view of the molecule's dynamic behavior over time. bohrium.comnih.gov

Metropolis Monte Carlo simulations have been used to generate theoretical NOEs and average interatomic distances, which can be directly compared with experimental NMR results to validate the computational model. bohrium.comnih.gov MD simulations, using force fields like CHARMM36, can model the disaccharide's behavior in an explicit water environment, revealing the probability distribution of different conformations, including the glycosidic torsion angles. nih.gov These simulations have shown that the ψ torsion angle in α(1→2) linked mannobioses can exhibit a bimodal distribution, indicating the presence of more than one stable conformational state in solution. nih.gov

| Computational Method | Program/Force Field | Key Findings/Application |

|---|---|---|

| Metropolis Monte Carlo (MMC) | GESA (modified) | Calculation of theoretical NOEs and ensemble-average values to compare with experimental data. bohrium.comnih.gov |

| Molecular Dynamics (MD) | CHARMM36 (additive) | Analysis of glycosidic torsion angle distribution in solution. nih.gov |

| Molecular Dynamics (MD) | Drude Polarizable | Advanced force field for more accurate modeling of electrostatic interactions. nih.gov |

X-ray Crystallographic Studies of this compound in Protein Complexes

While NMR provides information about the solution-state structure, X-ray crystallography offers a high-resolution, static picture of the molecule's conformation, typically when it is bound within the active site of a protein or in a crystalline form. nih.govmdpi.com This technique is invaluable for understanding the precise atomic interactions between the carbohydrate ligand and its protein receptor. bohrium.com

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell. |

| Ring Conformation (both residues) | ⁴C₁ (Chair) | Confirms the expected stable conformation of the pyranose rings. dntb.gov.ua |

| Glycosidic Torsion Angle (Φ) | ~60° | Defines the specific orientation of the two mannose rings in the solid state. dntb.gov.ua |

| Glycosidic Torsion Angle (Ψ) | ~-65° |

Data derived from the crystal structure of the methyl glycoside derivative. dntb.gov.ua

Biological Recognition and Functional Roles of 2 O Alpha D Mannopyranosyl D Mannopyranose

Role in Glycoprotein (B1211001) and Glycolipid Biosynthesis and Function

The disaccharide 2-O-alpha-D-Mannopyranosyl-D-mannopyranose, a fundamental structural unit, plays a critical role in the complex pathways of glycoprotein and glycolipid biosynthesis. Its presence and subsequent modification are central to the maturation of N-linked glycans, a process essential for the proper folding, stability, and function of a vast number of proteins in eukaryotic cells.

Implications for N-linked Glycan Maturation in Endoplasmic Reticulum and Golgi

The journey of an N-linked glycan begins in the endoplasmic reticulum (ER) with the transfer of a large, preassembled oligosaccharide precursor, typically Glc3Man9GlcNAc2, to nascent polypeptide chains. nih.gov This precursor contains multiple mannose residues, including the α-1,2-linked mannose that forms the non-reducing end of this compound. The initial trimming of this precursor by glucosidases and α-mannosidases is a crucial quality control step, ensuring that only correctly folded glycoproteins proceed to the Golgi apparatus. nih.govebi.ac.uk

In the ER, a specific class of enzymes known as Class I α-1,2-mannosidases catalyze the removal of the terminal α-1,2-linked mannose residue from the Man9GlcNAc2 structure to generate Man8GlcNAc2. nih.govnih.govnih.gov This trimming process is not only a key step in the maturation of the N-glycan but also serves as a signal to target misfolded glycoproteins for degradation through a process called ER-associated degradation (ERAD). ebi.ac.uknih.gov The removal of this specific mannose residue acts as a timer, allowing glycoproteins sufficient opportunity to fold correctly before being marked for destruction. ebi.ac.uk

Upon successful folding, glycoproteins are transported to the Golgi apparatus, where further processing of the N-glycans occurs. In the Golgi, a different set of Class I α-1,2-mannosidases continues the trimming of mannose residues, ultimately leading to the formation of a Man5GlcNAc2 intermediate. nih.govresearchgate.net This extensive trimming is a prerequisite for the subsequent addition of other sugar residues by various glycosyltransferases, which generates the vast diversity of complex and hybrid N-glycans found on mature glycoproteins. nih.govsigmaaldrich.com The sequential action of these mannosidases in the ER and Golgi highlights the importance of the this compound linkage as a key substrate for these enzymes, directing the maturation pathway of N-linked glycans.

Table 1: Key Enzymes in the Processing of α-1,2-Linked Mannose Residues

| Enzyme Family | Location | Substrate | Product | Function |

| Class I α-1,2-Mannosidases (ER) | Endoplasmic Reticulum | Man9GlcNAc2 | Man8GlcNAc2 (Isomer B) | N-glycan maturation, Quality control of protein folding, Targeting misfolded proteins for ERAD |

| Class I α-1,2-Mannosidases (Golgi) | Golgi Apparatus | Man9GlcNAc2 | Man5GlcNAc2 | Further trimming of N-glycans to create substrates for glycosyltransferases |

Participation in Cell-to-Cell Communication and Intercellular Recognition

The intricate structures of glycans on the cell surface, shaped by the processing of mannose residues including the this compound unit, are fundamental to cell-to-cell communication and intercellular recognition. researchgate.net The oligosaccharide portions of glycoproteins and glycolipids act as informational codes, recognized by specific carbohydrate-binding proteins (lectins) on the surface of other cells. researchgate.net This recognition is crucial for a wide array of biological processes, including immune responses, cell adhesion, and development. researchgate.net

The processing of terminal α-1,2-linked mannose residues is critical for these recognition events. Failure to properly trim these residues can lead to developmental defects, as seen in studies on Arabidopsis thaliana. nih.govfrontiersin.org This suggests that the presence or absence of the terminal mannose of the this compound moiety can significantly alter the recognition of a glycoprotein by its binding partners. nih.govfrontiersin.org The specific arrangement of mannose residues on high-mannose N-glycans can be recognized by various lectins, mediating interactions between cells.

While direct evidence detailing the specific recognition of the this compound disaccharide in cell-to-cell communication is an area of ongoing research, the profound impact of its processing on cellular interactions is well-established. The enzymatic machinery that adds and removes this terminal mannose residue effectively modulates the "sugar code" on the cell surface, thereby influencing how cells communicate with each other and their environment.

Immunological and Pathogen Associated Aspects of 2 O Alpha D Mannopyranosyl D Mannopyranose

Immunomodulatory Properties and Host Immune Response Modulation

The host immune system has evolved a sophisticated set of pattern recognition receptors (PRRs) that identify conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Mannose-containing structures, including 2-O-alpha-D-Mannopyranosyl-D-mannopyranose, are recognized as PAMPs by various PRRs, particularly C-type lectin receptors (CLRs) expressed on innate immune cells like macrophages and dendritic cells. nih.gov This recognition can trigger a cascade of downstream signaling events, leading to phagocytosis, the production of cytokines and chemokines, and the initiation of an inflammatory response aimed at clearing the pathogen. nih.gov

Role in Host-Pathogen Interactions and Virulence

In pathogenic mycobacteria, such as Mycobacterium tuberculosis, the cell wall is rich in complex lipoglycans, including lipoarabinomannan (LAM) and lipomannan (LM). oup.comoup.com The terminal ends of LAM in pathogenic species are often capped with mannose residues, forming structures that include α(1→2)-linked mannose units. pnas.org This "mannose-capping" is a crucial virulence factor. oup.comoup.com

Mannose-capped LAM (ManLAM) plays a significant role in the pathogenesis of tuberculosis by interacting with host cell receptors, such as the mannose receptor (CD206) on macrophages. nih.gov This interaction facilitates the uptake of the bacteria by macrophages, while simultaneously suppressing host immune responses. nih.gov ManLAM has been shown to inhibit phagosome maturation and interfere with antigen presentation, effectively allowing the mycobacteria to survive and replicate within the host cell. nih.gov The specific structure of the mannose caps, including the presence of di- and tri-mannoside motifs, is critical for these immunomodulatory functions. pnas.org

The cell wall of pathogenic fungi like Candida albicans is heavily decorated with mannans, which are polymers of mannose. nih.govnih.gov These mannans, which can contain α(1→2)-linked mannose residues, are major antigens and play a dual role in the host-fungus interaction. researchgate.netfrontiersin.org On one hand, they are recognized by the host immune system, leading to the activation of immune cells and the production of antibodies. oup.com This recognition is a key component of the host's defense against fungal infections. oup.com

On the other hand, the dense layer of mannans can also act as a shield, masking underlying immunostimulatory components of the fungal cell wall, such as β-glucans, from recognition by certain immune cells like macrophages. bohrium.comnih.gov This "mannan shield" can thus help the fungus to evade immune detection. researchgate.net The specific structure and linkage of the mannose units within the mannan (B1593421) can influence which immune receptors are engaged and the nature of the resulting immune response. nih.gov

The surfaces of many enveloped viruses are covered with glycoproteins that are often heavily glycosylated with host-derived glycans. In the case of the Human Immunodeficiency Virus (HIV-1), the envelope glycoprotein (B1211001) gp120 contains numerous N-linked glycosylation sites that are decorated with high-mannose type glycans. frontiersin.orgnih.gov These mannose structures, which can include terminal α(1→2)-linked mannose residues, form a dense "glycan shield" that helps the virus evade the host's antibody response. nih.govnih.gov

However, this glycan shield is not impenetrable. The host immune system can generate broadly neutralizing antibodies that target these high-mannose patches. nih.gov A well-characterized example is the antibody 2G12, which recognizes a specific cluster of high-mannose glycans on gp120. nih.govtypepad.com The binding of 2G12 is dependent on the presence of terminal mannose residues, highlighting the importance of these structures as epitopes for the adaptive immune response. nih.gov

Application in Vaccine Design and Diagnostics

The critical role of mannose structures in host-pathogen interactions has made them attractive targets for the development of new vaccines and diagnostic tools.

The concept of using carbohydrate antigens in vaccines has been successfully applied in the development of glycoconjugate vaccines against bacterial pathogens. researchgate.netmdpi.com A similar approach is being explored for pathogens where mannose epitopes are key to their interaction with the host. By conjugating synthetic or purified mannose-containing oligosaccharides to a carrier protein, it is possible to elicit a robust and specific antibody response against these carbohydrate structures. researchgate.net

For example, in the context of HIV-1, efforts have been made to design immunogens that can elicit antibodies similar to 2G12 by mimicking the high-mannose epitope on gp120. typepad.com Similarly, synthetic mannose-containing structures that mimic the β-(1→2)-linked mannans of Candida albicans have been evaluated for their immunostimulatory properties, with the goal of developing them as vaccine adjuvants or antigens. nih.govasm.org

The following table outlines the key pathogens and the associated mannose-containing molecules that are relevant to the immunological aspects discussed.

| Pathogen | Key Mannose-Containing Molecule | Immunological Relevance |

| Mycobacterium tuberculosis | Lipoarabinomannan (LAM), Lipomannan (LM) | Virulence factor, modulation of macrophage response. nih.govoup.comoup.com |

| Candida albicans | Cell Wall Mannans | Immune recognition and evasion. nih.govnih.gov |

| Human Immunodeficiency Virus (HIV-1) | gp120 Glycoprotein | Target for broadly neutralizing antibodies. nih.govnih.gov |

In the realm of diagnostics, the specific recognition of mannose structures on pathogens can be exploited for the development of rapid and sensitive detection methods. nih.gov For instance, lectins or monoclonal antibodies with specificity for particular mannan structures could be used to capture and detect fungal or bacterial pathogens in clinical samples. nih.gov

Development of Diagnostic Assays for Glycan-Related Diseases

The imperative for rapid and accurate diagnosis of glycan-related diseases, especially invasive fungal infections, has driven research into novel biomarker detection methods. The structural components of microbial cell walls, rich in mannans, present a valuable source of antigenic targets. Among these, the specific disaccharide this compound, also known as α-1,2-mannobiose, has been identified as a significant epitope in the immune response to pathogens like Candida albicans.

The development of diagnostic assays centered on this disaccharide often involves its synthesis and subsequent use as a capture antigen in immunoassays. These assays are designed to detect circulating antibodies against this specific glycan structure, which can be indicative of an ongoing or recent infection. The use of a chemically defined, synthetic antigen like this compound offers considerable advantages over crude or heterogeneous antigen preparations, including higher specificity and reproducibility.

Research has focused on elucidating the precise role of different mannan linkages in antibody recognition. Studies have shown that the α-1,2-mannosyl linkage is a key component of the antigenic determinants recognized by the host immune system. Consequently, diagnostic platforms that incorporate this specific disaccharide can offer enhanced diagnostic accuracy.

Detailed Research Findings

Investigations into the diagnostic potential of this compound have led to the development of various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISA) and glycan microarrays. These platforms allow for the sensitive and specific detection of anti-mannan antibodies in patient sera.

A pivotal aspect of this research has been the chemical synthesis of this compound and its derivatives. These synthetic glycans are then often conjugated to carrier proteins or other molecules to create neoglycoconjugates, which are then used to coat the surfaces of microtiter plates or microarray slides. This approach facilitates the capture of specific antibodies from clinical samples.

The table below summarizes key findings from studies that have explored the use of α-1,2-linked mannose disaccharides in the context of diagnostic assay development.

| Study Focus | Assay Platform | Key Findings | Reference |

| Antibody Specificity | ELISA with synthetic oligomannosides | Demonstrated that antibodies from patients with candidiasis recognize specific mannan structures, including α-1,2-linked mannose residues. | Internal Research |

| Synthetic Antigen Development | Chemical synthesis and neoglycoconjugate preparation | Successfully synthesized α-1,2-mannobiose and conjugated it to carrier proteins for use in immunoassays. | Internal Research |

| Immunoassay Validation | Characterization of monoclonal antibodies | Utilized synthetic α-1,2-mannobiose to define the precise epitope specificity of protective anti-mannan monoclonal antibodies. | Internal Research |

| Diagnostic Potential | Analysis of patient sera | Showed that assays based on defined mannan epitopes could differentiate between infected and non-infected individuals. | Internal Research |

These studies collectively underscore the value of this compound as a specific and relevant biomarker for the serodiagnosis of fungal infections. The move towards using chemically defined antigens like this disaccharide represents a significant advancement in the field of medical diagnostics, promising more reliable and accurate disease detection.

Advanced Analytical Methodologies and Experimental Approaches in 2 O Alpha D Mannopyranosyl D Mannopyranose Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose rely on powerful spectroscopic techniques that provide detailed information about its atomic composition, connectivity, and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of this compound in solution. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the chemical shifts of all protons (¹H) and carbons (¹³C) within the molecule, confirming the presence of two mannose units and the nature of the glycosidic linkage.

Key NMR parameters, such as chemical shifts and coupling constants, are indicative of the α-(1→2) linkage and the stereochemistry of the anomeric carbons. For instance, the chemical shift of the anomeric proton (H-1) of the non-reducing mannose residue is characteristic of an α-linkage. rsc.org Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, helping to define the three-dimensional conformation of the disaccharide in solution. nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1' | ~5.08 | ~102.2 |

| H-1 | ~5.78 | ~88.2 |

| Other skeletal protons | 3.65-4.12 | - |

Mass Spectrometry (MS) is a complementary technique used to determine the molecular weight of this compound with high accuracy and to obtain structural information through fragmentation analysis. nih.govlibretexts.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for carbohydrate analysis. The exact mass of the molecule can be determined, which for C₁₂H₂₂O₁₁ is 342.1162 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable information about the glycosidic linkage. The fragmentation pattern is characteristic of the linkage position and can be used to distinguish between different mannose disaccharide isomers. researchgate.net Cleavage of the glycosidic bond is a prominent fragmentation pathway. researchgate.net

Quantitative Binding Assays and Interaction Studies

Understanding the interactions of this compound with proteins, particularly lectins, is crucial for elucidating its biological functions. nih.gov Several biophysical techniques are employed to quantify these binding events, providing thermodynamic and kinetic parameters that describe the affinity and specificity of the interaction.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nicoyalife.com In a typical SPR experiment, a protein (e.g., a lectin) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the disaccharide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.govuci.edu This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated, providing a measure of binding affinity. nicoyalife.com SPR can be used to study the binding of a range of mannose-containing ligands to lectins. cnr.it

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon biomolecular binding. nih.gov In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event.

| Parameter | Technique | Description |

|---|---|---|

| Dissociation Constant (Kₑ) | ITC, SPR | Measure of binding affinity (lower Kₑ indicates higher affinity). |

| Enthalpy Change (ΔH) | ITC | Heat released or absorbed upon binding. |

| Entropy Change (ΔS) | ITC | Change in the randomness of the system upon binding. |

| Stoichiometry (n) | ITC | The ratio of ligand to protein in the complex. |

| Association Rate Constant (kₐ) | SPR | Rate at which the complex is formed. |

| Dissociation Rate Constant (kₑ) | SPR | Rate at which the complex breaks apart. |

Turbidimetric Assays for Lectin-Glycopolymer Interactions

Turbidimetric assays can be employed to study the interaction between lectins and glycopolymers, which can be synthesized to present multiple copies of this compound. The multivalent binding of a lectin to such a glycopolymer can lead to the formation of large, insoluble complexes, resulting in an increase in the turbidity of the solution. The change in turbidity can be monitored spectrophotometrically. nih.gov This method provides a straightforward way to assess the carbohydrate-binding specificity of a lectin and can be used in inhibition assays to determine the relative binding affinities of different monosaccharides and oligosaccharides by measuring their ability to prevent the precipitation of the lectin-glycopolymer complex. nih.gov

Affinity Chromatography for Protein-Mannobiose Interactions

Affinity chromatography is a powerful technique for isolating and studying proteins that bind to specific ligands, such as this compound. nih.govnih.gov In this method, the disaccharide or a derivative is covalently attached to a solid support matrix, which is then packed into a column. researchgate.net A mixture of proteins is passed through the column, and only those proteins with an affinity for the immobilized mannobiose will bind, while other proteins pass through. The bound proteins can then be eluted by changing the buffer conditions, for example, by adding a high concentration of free mannobiose to compete for binding to the protein. researchgate.net This technique is particularly useful for purifying mannose-binding lectins, such as Concanavalin A, and for identifying novel proteins that interact with this specific disaccharide. thermofisher.comgoogle.com

In Vitro and Cell-Based Models for Biological Activity Assessment

To understand the biological effects of this compound, researchers utilize a variety of in vitro and cell-based models. These assays allow for the investigation of the compound's influence on cellular processes and its potential as a modulator of biological pathways.

In vitro assays can be used to assess the antimicrobial or anticancer properties of mannopyranoside derivatives. researchgate.netnih.gov For example, the inhibitory effects of these compounds on the growth of various bacterial and fungal strains can be determined. nih.gov Similarly, their cytotoxic effects on cancer cell lines can be evaluated using assays that measure cell viability, such as the MTT assay. researchgate.net

Cell-based models are instrumental in studying the interactions of this compound with cell surface receptors, such as lectins, and the subsequent cellular responses. For instance, the compound's ability to inhibit the binding of pathogens to host cells can be investigated. Many viruses and bacteria utilize cell surface glycans, including mannose structures, for attachment and entry into host cells. Assays can be designed to test whether this compound can act as a competitive inhibitor of this interaction, thereby blocking infection. researchgate.net Furthermore, its role in modulating immune responses can be explored by examining its effects on immune cells that express mannose-binding receptors.

Future Research Directions and Therapeutic Prospects of 2 O Alpha D Mannopyranosyl D Mannopyranose

Development of Glycomimetic Antagonists Targeting Mannose-Binding Receptors

The interaction between carbohydrates on cell surfaces and protein receptors, known as lectins, governs a multitude of physiological and pathological events, including immune responses and pathogen recognition. researchgate.net Mannose-binding receptors, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), are C-type lectins that recognize specific mannose structures on the surface of viruses like HIV and Ebola, facilitating their entry into host cells. researchgate.net

The structure of 2-O-alpha-D-Mannopyranosyl-D-mannopyranose serves as a foundational template for designing glycomimetic antagonists. These are molecules that mimic the natural carbohydrate ligand to block the receptor, thereby inhibiting the pathogen's ability to infect cells. Future research is focused on using this simple disaccharide as a scaffold to build more potent and stable inhibitors. A key strategy is multivalent presentation, where multiple copies of the mannose ligand are attached to a central core, such as a dendrimer or nanoparticle, significantly enhancing binding affinity. researchgate.netnih.gov A recent study detailed the modular synthesis of an α-1,2-mannobiose analog equipped with a linker, specifically for conjugation to multivalent scaffolds to target C-type lectins. rsc.org

Future work will involve optimizing the spatial arrangement and density of these mannose units on various scaffolds to maximize receptor engagement and inhibitory activity. researchgate.net

| Scaffold Engineering | Utilizing diverse core structures such as dendritic polymers, liposomes, or gold nanoparticles to present the mannose ligands. | The scaffold's properties (size, rigidity, solubility) can be tailored to improve pharmacokinetic properties and targeting efficiency. | Development of biocompatible and non-toxic scaffolds for in vivo applications. nih.govresearchgate.net |

Enzyme Engineering for Enhanced Mannoside Biosynthesis and Modification

While chemical synthesis of specific oligosaccharides like this compound is possible, it often involves complex, multi-step processes. rsc.org Enzymatic synthesis presents a more direct and stereospecific alternative. Future research is heavily invested in harnessing and engineering enzymes for the controlled biosynthesis of this disaccharide.

Two main classes of enzymes are of interest:

Glycosyltransferases: These enzymes are responsible for forming glycosidic bonds in nature. Mannosyltransferases that specifically create the α-1,2 linkage are prime candidates for large-scale production. Research has shown that microsomal preparations from rabbit liver can catalyze the formation of 2-O-alpha-D-mannosyl-D-mannose from GDP-mannose and free mannose, via a dolichol-P-mannose intermediate. nih.gov Engineering these enzymes could improve their stability, yield, and substrate specificity.

Glycoside Hydrolases (GHs): These enzymes typically break down glycosidic bonds. However, under specific conditions, their activity can be reversed to synthesize oligosaccharides. An α-mannosidase from Aspergillus niger has been shown to produce various manno-oligosaccharides, including the α-1,2 linked disaccharide, through a process called reverse hydrolysis. nih.gov Furthermore, Class I α1,2-mannosidases, part of the GH family 47, are crucial for processing N-glycans in eukaryotes, and understanding their crystal structure provides a blueprint for engineering their catalytic activity. researchgate.netnih.gov

Enzyme engineering efforts will focus on creating biocatalysts that can efficiently produce this compound or modify it to create novel derivatives for therapeutic use.

Table 2: Key Enzymes in α-1,2-Mannobiose Metabolism and Synthesis

| Enzyme Class | Specific Example(s) | Natural Function | Potential Application in Engineering |

|---|---|---|---|

| Mannosyltransferases | Rabbit Liver Mannosyltransferase | Transfers mannose from a donor (GDP-mannose) to an acceptor to form an α-1,2 linkage. nih.gov | Overexpression and optimization for large-scale, controlled biosynthesis of the target disaccharide. |

| Glycoside Hydrolases (GH) | Aspergillus niger α-mannosidase | Hydrolyzes α-mannosidic bonds. | Used in "reverse hydrolysis" or "transglycosylation" modes to synthesize α-1,2-mannobiose from mannose monomers. nih.gov |

| Glycoside Hydrolases (GH) | Class I α1,2-Mannosidases (GH Family 47) | Trims α-1,2-linked mannose residues from N-glycans during glycoprotein (B1211001) processing in the ER. researchgate.netnih.gov | Engineering the active site to control synthesis or create modified mannosides; serves as a structural model for mannoside-binding. |

Exploration of Antimicrobial and Antiviral Applications

The structural role of mannose in the cell walls of fungi and bacteria makes mannosides a compelling area for antimicrobial research. researchgate.net Synthetic mannosides have demonstrated activity against various microbes. One study evaluated a series of synthetic mannolipid mimics and found that specific structures had significant inhibitory effects on Staphylococcus aureus and the yeast Candida albicans. researchgate.net While this compound itself was not tested, this research establishes a strong rationale for investigating its antimicrobial potential and that of its derivatives.

In the antiviral realm, the prospects are more defined. As mentioned, viruses like HIV, Ebola, and Influenza utilize surface glycoproteins rich in high-mannose structures to engage with host cell lectins like DC-SIGN. researchgate.netnih.gov The α-1,2-mannobiose motif is a key component of these viral glycans. Therefore, multivalent structures decorated with this compound can act as potent entry inhibitors by competitively blocking these lectins. nih.govnih.gov Research into mannosylated dendrimers has shown that they can prevent viral infection at nanomolar concentrations, highlighting the therapeutic potential of this approach. nih.gov

Table 3: Antimicrobial Activity of Selected Synthetic Mannosides Against Various Microbes

| Compound | Target Microorganism | Activity (MIC in µM) |

|---|---|---|

| Dodecyl α-D-mannopyranoside | Staphylococcus aureus | 78 |

| Dodecyl α-D-thiomannopyranoside | Staphylococcus aureus | 625 |

| Dodecyl α-D-mannopyranoside | Candida albicans | 156 |

| Dodecyl α-D-thiomannopyranoside | Candida albicans | 78 |

| Dodecyl α-D-mannopyranoside | Escherichia coli | >1250 |

(Data sourced from a study on synthetic mannolipid-mimicking glycosides. researchgate.net)

Insights into Congenital Disorders of Glycosylation and Glycan Metabolism

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis or modification of glycans. mdpi.com Given the central role of mannose in these pathways, studying specific mannose linkages is critical for understanding disease mechanisms.

Several CDGs are directly linked to mannose metabolism. For instance, mutations in the MAN1B1 gene, which encodes an endoplasmic reticulum α-1,2-mannosidase, lead to a form of CDG. mdpi.com This enzyme is responsible for trimming α-1,2-linked mannose residues from N-glycans, a critical step in glycoprotein quality control. nih.gov Its deficiency leads to the accumulation of abnormal glycoproteins, causing multisystemic symptoms. Similarly, α-Mannosidosis is a lysosomal storage disorder resulting from a deficiency in α-mannosidase.

Studying the metabolic fate of this compound can provide valuable insights into these disorders. It can be used as a substrate to assay the activity of specific α-mannosidases in patient samples for diagnostic purposes. Furthermore, understanding how mannose trimming signals the degradation of misfolded proteins could lead to new therapeutic strategies for other diseases like cystic fibrosis, where preventing the rapid degradation of a partially functional protein is a key goal. nih.gov In some CDGs, such as PMM2-CDG, mannose supplementation has been explored as a potential therapy to bypass the metabolic block, underscoring the importance of mannose pathways. researchgate.net

Table 4: Selected Disorders Related to Mannose Glycan Metabolism

| Disorder | Defective Gene/Enzyme | Metabolic Consequence | Relevance of α-1,2-Mannose Linkage |

|---|---|---|---|

| CDG (Rafiq Syndrome) | MAN1B1 / ER α-1,2-mannosidase | Impaired trimming of N-glycans in the ER, leading to abnormal glycoprotein structures. mdpi.com | The enzyme's specific substrate contains α-1,2-mannose residues. |

| α-Mannosidosis | MAN2B1 / Lysosomal α-mannosidase | Accumulation of mannose-containing oligosaccharides in lysosomes. | The accumulated fragments contain various mannose linkages, and understanding their degradation is key. |

| PMM2-CDG (CDG-Ia) | PMM2 / Phosphomannomutase 2 | Deficient synthesis of GDP-mannose and dolichol-P-mannose, precursors for glycosylation. researchgate.net | Affects the availability of mannose for building all mannose-containing glycans, including those with α-1,2 linkages. |

Advancements in Glycoscience for Biotechnological Applications

The unique structure of this compound and larger manno-oligosaccharides (MOS) underpins a range of biotechnological applications.

One of the most promising areas is targeted drug delivery. Macrophages and dendritic cells express a high density of mannose receptors, making them ideal targets for delivering therapeutics. By decorating nanocarriers like liposomes or dendritic polymers with mannose ligands, drugs can be specifically directed to these immune cells. mdpi.com This approach is being explored for delivering antiparasitic drugs to infected macrophages in diseases like leishmaniasis. mdpi.com

In the food and feed industries, manno-oligosaccharides are gaining traction as prebiotics. nih.govresearchgate.net These non-digestible carbohydrates can promote the growth of beneficial gut bacteria. The enzymatic production of MOS from inexpensive biomass sources like palm kernel cake or locust bean gum is an active area of research, aiming to create functional food ingredients. ejbiotechnology.infomdpi.com

Furthermore, in the biopharmaceutical industry, yeasts like Pichia pastoris are widely used to produce recombinant therapeutic proteins. nih.govfrontiersin.org A major challenge is that yeast glycosylation differs from that in humans, often involving extensive chains of mannose (hypermannosylation). Glyco-engineering strategies frequently involve expressing human α-1,2-mannosidases in yeast to trim the yeast's native glycans, creating more human-like and therapeutically effective glycoproteins. nih.govfrontiersin.org

Table 5: Biotechnological Applications of α-1,2-Mannobiose and Related Mannosides

| Application Area | Principle | Specific Example |

|---|---|---|

| Targeted Drug Delivery | Mannose ligands on nanocarriers bind to mannose receptors on specific cells (e.g., macrophages). | Mannose-decorated dendritic polyglycerols for delivering antiparasitic drugs to Leishmania-infected macrophages. mdpi.com |

| Prebiotics | Manno-oligosaccharides (MOS) are selectively fermented by beneficial gut microbiota. | Enzymatic hydrolysis of agricultural biomass (e.g., locust bean gum) to produce MOS for use as functional food ingredients. nih.govejbiotechnology.info |

| Biopharmaceutical Production | Engineering yeast glycosylation pathways to produce human-like therapeutic proteins. | Expressing α-1,2-mannosidase in Pichia pastoris to trim hypermannose structures from recombinant proteins. nih.govfrontiersin.org |

| Diagnostic/Research Tools | Immobilizing mannosides on surfaces to study carbohydrate-protein interactions. | Synthesis of α-1,2-mannobiose functionalized gold nanoparticles to probe C-type lectin binding. researchgate.net |

Q & A

Q. How can the structure of 2-O-α-D-Mannopyranosyl-D-mannopyranose be confirmed experimentally?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, focus on anomeric proton signals (δ ~4.8–5.5 ppm for α-linkages) and coupling constants (J ~1–3 Hz for α-configuration). Compare ¹³C NMR data to reference values for mannopyranosyl derivatives (e.g., 100–105 ppm for anomeric carbons in α-linked mannose ). For MS, electrospray ionization (ESI-MS) in negative ion mode can detect molecular ions ([M-H]⁻) and fragmentation patterns indicative of glycosidic bond cleavage.

Q. What are the key steps in synthesizing 2-O-α-D-Mannopyranosyl-D-mannopyranose?

- Methodological Answer : Synthesis typically involves regioselective glycosylation. A validated protocol includes:

Protection : Protect hydroxyl groups (e.g., acetyl or benzyl groups) except at the C2 position of the acceptor mannose.

Activation : Use a mannopyranosyl donor (e.g., trichloroacetimidate or thioglycoside) with a Lewis acid catalyst (BF₃·Et₂O) to promote α-selectivity.

Deprotection : Remove protecting groups via hydrolysis (e.g., NaOMe/MeOH for acetyl groups) or hydrogenolysis (Pd/C for benzyl groups).

Isotopic labeling methods (e.g., ¹³C at C1/C2) may follow similar steps, as described for α-D-[1,2-¹³C₂]-mannopyranose synthesis .

Q. How is the purity of 2-O-α-D-Mannopyranosyl-D-mannopyranose assessed?

- Methodological Answer : Purity is determined via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index detection. Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC®-HILIC) with an acetonitrile/water gradient. For quantification, compare peak areas against a calibrated standard. LC-MS with ≥90% purity thresholds is recommended for biological assays .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be applied to study 2-O-α-D-Mannopyranosyl-D-mannopyranose in metabolic tracing experiments?

- Methodological Answer : Isotopic labeling at specific carbons (e.g., C1/C2) enables tracking of glycosylation pathways. Key steps:

Synthesis : Use ¹³C-enriched precursors (e.g., ¹³C-glucose) in enzymatic or chemical glycosylation reactions.

Detection : Analyze labeled compounds via ¹³C NMR (e.g., δ 95–105 ppm for anomeric carbons) or mass spectrometry (e.g., +1 or +2 m/z shifts).

Applications : Monitor metabolic incorporation in cell cultures using isotope-ratio MS or metabolic flux analysis .

Q. What computational methods are suitable for modeling the conformational dynamics of 2-O-α-D-Mannopyranosyl-D-mannopyranose?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G** level optimizes geometry and predicts electronic properties. Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) can explore glycosidic bond flexibility. Compare results to experimental data (e.g., NMR coupling constants) to validate models. For α-linkages, focus on the exo-anomeric effect stabilizing the axial configuration .

Q. How should contradictory NMR data for 2-O-α-D-Mannopyranosyl-D-mannopyranose be resolved?

- Methodological Answer : Contradictions may arise from solvent effects, temperature, or impurities. Follow these steps:

Replicate : Re-run NMR under standardized conditions (e.g., D₂O, 298 K).

Decouple : Use 2D experiments (COSY, HSQC) to resolve overlapping signals.

Compare : Cross-reference with published data for similar disaccharides (e.g., rutinose or other α-linked mannooligosaccharides) .

If discrepancies persist, consider alternative glycosylation patterns or stereochemical assignments.

Q. What safety protocols are critical when handling 2-O-α-D-Mannopyranosyl-D-mannopyranose in laboratory settings?

- Methodological Answer : While specific toxicity data may be limited, general carbohydrate handling guidelines apply:

PPE : Wear nitrile gloves and safety goggles to avoid contact.

Ventilation : Use a fume hood for weighing and synthesis steps involving volatile reagents.

Storage : Keep anhydrous under nitrogen at –20°C to prevent hydrolysis.

Consult SDS for analogous compounds (e.g., 4-O-β-D-mannopyranosyl-D-mannose) for hazard benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.